Bienvenue dans la boutique en ligne BenchChem!

Eprinomectin B1a

Pharmacokinetics Milk residue Dairy cattle

Eprinomectin B1a (CAS 133305-88-1) is the mandatory API for any lactating dairy cattle formulation requiring zero-day milk withdrawal—a regulatory designation uniquely enabled by its milk-to-plasma ratio <0.2 (ivermectin 0.76). As the most potent macrocyclic lactone in nematode feeding inhibition assays (EC50 0.045–4.57 nM), it is the reference standard for resistance screening studies. Its 3.3-fold plasma AUC increase in P-gp-deficient models makes it the probe of choice for efflux transporter investigations. Substitution with ivermectin, doramectin, or moxidectin invalidates dairy residue depletion data and introduces PBT classification concerns (moxidectin). Choose Eprinomectin B1a when regulatory compliance, quantitative differentiation, and assay sensitivity cannot be compromised.

Molecular Formula C50H75NO14
Molecular Weight 914.1 g/mol
CAS No. 133305-88-1
Cat. No. B018292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprinomectin B1a
CAS133305-88-1
Molecular FormulaC50H75NO14
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C
InChIInChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1
InChIKeyZKWQQXZUCOBISE-CRTGXIDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Eprinomectin B1a (CAS 133305-88-1) Procurement Guide for Veterinary Antiparasitic Research and Formulation


Eprinomectin B1a is the primary component (≥90%) of the semi-synthetic macrocyclic lactone (ML) endectocide eprinomectin, belonging to the 4″-epi-amino avermectin subclass [1]. Structurally distinguished from ivermectin by a 4″-epi-acetylamino substitution, Eprinomectin B1a serves as the marker residue for regulatory monitoring and is the principal pharmacologically active constituent in all commercial eprinomectin formulations [2]. Its physicochemical properties include near insolubility in water and high solubility in propylene glycol (>400 g/L) and organic solvents (DMF, DMSO, ethanol, methanol) [3].

Why Eprinomectin B1a Cannot Be Substituted with Ivermectin, Moxidectin, or Doramectin in Scientific and Industrial Workflows


Generic substitution among macrocyclic lactones (MLs) is invalid due to fundamentally divergent pharmacokinetic, regulatory, and target-selectivity profiles. While all MLs share a common binding mechanism at glutamate-gated chloride channels, structural variations at the C-4″ position produce quantifiable differences in P-glycoprotein (P-gp) substrate affinity, milk-to-plasma partitioning, and environmental persistence [1]. Eprinomectin B1a exhibits 3.3-fold higher plasma AUC increase in P-gp-deficient models compared to 1.5-fold for ivermectin, establishing distinct efflux transporter dependence [2]. Critically, its milk-to-plasma concentration ratio (K M/P) of <0.2 contrasts starkly with ivermectin's 0.76 ratio, directly enabling the only zero-milk-withdrawal regulatory designation among ML endectocides [3]. Substitution with moxidectin introduces PBT classification concerns and aquatic toxicity liabilities absent from eprinomectin's profile [4]. The following evidence quantifies these non-interchangeable characteristics.

Eprinomectin B1a Quantitative Differentiation Evidence Against Comparator Macrocyclic Lactones


Milk-to-Plasma Partitioning: Eprinomectin B1a vs. Ivermectin K(M/P) Ratio Comparison

Eprinomectin B1a demonstrates a milk-to-plasma concentration ratio K(M/P) of <0.2, which is substantially lower than the 0.76 ratio reported for ivermectin [1]. This 3.8-fold lower milk partitioning directly underlies the compound's unique regulatory designation. The fraction of administered dose recovered in milk is 0.1–0.5% for eprinomectin [2], compared to ivermectin's substantially higher milk transfer. This pharmacokinetic divergence is attributable to the 4″-epi-acetylamino structural modification absent in ivermectin.

Pharmacokinetics Milk residue Dairy cattle Withdrawal period

Regulatory Milk Residue Tolerance: Eprinomectin B1a vs. Doramectin and Moxidectin Approved Use Status

Eprinomectin B1a is the only macrocyclic lactone endectocide approved by the U.S. FDA for use in lactating dairy cattle with a zero-day milk withholding period. The established tolerance for eprinomectin B1a (marker residue) in bovine milk is 12 ppb [1]. In contrast, injectable moxidectin products carry explicit contraindications: 'Not authorised for use in animals producing milk for human consumption' [2]. Doramectin, while having a Codex MRL of 15 µg/kg in milk, carries the explicit note that its use 'may result in extended withdrawal periods' and is not approved for lactating dairy cattle in major regulatory jurisdictions [3].

Regulatory affairs MRL Food safety Veterinary drug residues

In Vitro Feeding Inhibition Potency: Eprinomectin B1a vs. Ivermectin and Ivermectin Derivatives in Trichostrongylus colubriformis

In a direct comparative in vitro study using inulin uptake as a quantitative measure of nematode ingestion, eprinomectin demonstrated the highest potency among four tested macrocyclic lactones. The order of potency for inhibiting feeding in Trichostrongylus colubriformis was: eprinomectin (most potent) > ivermectin > ivermectin monosaccharide > ivermectin aglycone, with EC50 values ranging from 0.045 to 4.57 nM across the compounds tested [1]. Eprinomectin occupied the most potent position (lowest EC50 value) in this ranking.

Anthelmintic efficacy In vitro pharmacology EC50 Nematode pharyngeal pumping

Persistent Anthelmintic Efficacy in Cattle: Eprinomectin vs. Doramectin, Ivermectin, and Moxidectin

In a 112-day grazing trial comparing topical formulations of doramectin, ivermectin, eprinomectin, and moxidectin (all at 500 µg/kg) against naturally acquired nematode infections in beef calves, eprinomectin and moxidectin demonstrated significantly greater anthelmintic activity than ivermectin (p < 0.05) through Day 28 post-treatment based on fecal egg counts [1]. Egg counts and percent reduction values for eprinomectin and moxidectin remained consistently numerically lower and higher, respectively, than those of doramectin and ivermectin through Day 70. Bodyweights of all treated groups, with the exception of ivermectin, were significantly greater (p < 0.05) than untreated controls throughout the study.

Persistent efficacy Fecal egg count reduction Gastrointestinal nematodes Cattle parasitology

P-Glycoprotein Substrate Affinity and Disposition Kinetics: Eprinomectin B1a vs. Ivermectin and Moxidectin

In a comparative study using wild-type and P-gp-deficient [mdr1ab(-/-)] mice, eprinomectin disposition was controlled predominantly by P-gp efflux, more so than ivermectin, whereas moxidectin disposition was largely P-gp-independent [1]. Following oral administration (0.2 mg/kg), P-gp deficiency increased the plasma AUC of eprinomectin by 3.3-fold, compared to a 1.5-fold increase for ivermectin; moxidectin AUC remained unchanged. Notably, despite accumulating in the brains of P-gp-deficient mice, eprinomectin concentrations were significantly lower than those of ivermectin, suggesting a favorable neurotoxicity safety profile.

P-glycoprotein Drug transport Pharmacokinetics Blood-brain barrier

High-Value Research and Industrial Application Scenarios for Eprinomectin B1a


Lactating Dairy Cattle Endectocide Formulation Development and Bioequivalence Studies

Eprinomectin B1a is the mandatory active pharmaceutical ingredient for any pour-on, injectable, or long-acting formulation intended for regulatory submission in the lactating dairy cattle segment. Its unique zero-day milk withdrawal status, supported by a milk-to-plasma ratio of <0.2 (vs. ivermectin 0.76) and an established FDA milk tolerance of 12 ppb, renders it the sole ML endectocide compliant for this application [1]. Formulation development studies requiring milk residue depletion profiling or comparative pharmacokinetic assessment in lactating animals must use eprinomectin B1a as the reference standard; substitution with ivermectin, doramectin, or moxidectin would preclude valid regulatory data generation for dairy applications.

In Vitro Anthelmintic Resistance Monitoring and Potency Benchmarking Assays

As the most potent ML tested in inulin uptake feeding inhibition assays (EC50 range 0.045–4.57 nM, ranked #1 among four MLs), eprinomectin B1a serves as the high-sensitivity positive control for in vitro screening of field nematode isolates for ML resistance [1]. Its superior potency makes it the appropriate benchmark for detecting early resistance emergence or for establishing comparative sensitivity baselines across geographic nematode populations. Micro-agar larval development tests (MALDT) using eprinomectin concentrations can differentiate susceptible and resistant Cooperia spp. isolates with quantifiable EC50 and resistance ratio outputs.

P-Glycoprotein Drug-Drug Interaction and Transporter Pharmacology Studies

Eprinomectin B1a's 3.3-fold plasma AUC increase in P-gp-deficient mice—exceeding ivermectin's 1.5-fold increase—establishes it as a sensitive probe substrate for investigating P-gp-mediated drug transport and efflux mechanisms in both host and parasite systems [1]. This property makes eprinomectin B1a valuable in studies examining: (1) pharmacokinetic consequences of P-gp modulation by co-administered compounds, (2) the role of parasite P-gp in anthelmintic resistance, and (3) comparative tissue distribution profiling in P-gp-expressing barrier tissues including the blood-brain barrier and intestinal epithelium. Its lower brain accumulation relative to ivermectin in knockout models also supports neurotoxicity safety profiling studies.

Environmental Fate and Ecotoxicology Comparative Studies of Macrocyclic Lactones

Unlike moxidectin, which carries a PBT (persistent, bioaccumulative, and toxic) substance classification and documented dung fauna and aquatic toxicity concerns, eprinomectin's regulatory profile supports its use as a reference compound in comparative environmental impact assessments of veterinary parasiticides [1]. Forced degradation studies conducted per ICH guidelines have characterized eprinomectin's six major degradation products and degradation pathways under acid, base, oxidative (H₂O₂ and K₂Cr₂O₇), thermal, and photolytic stress conditions [2]. This established degradation knowledge base enables eprinomectin to serve as a model ML for environmental persistence, photodegradation, and metabolite fate studies where comparative data against moxidectin or other MLs is sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprinomectin B1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.